Dichloromethyl methyl ether

Catalog No.
S702725
CAS No.
4885-02-3
M.F
C2H4Cl2O
M. Wt
114.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloromethyl methyl ether

CAS Number

4885-02-3

Product Name

Dichloromethyl methyl ether

IUPAC Name

dichloro(methoxy)methane

Molecular Formula

C2H4Cl2O

Molecular Weight

114.96 g/mol

InChI

InChI=1S/C2H4Cl2O/c1-5-2(3)4/h2H,1H3

InChI Key

GRTGGSXWHGKRSB-UHFFFAOYSA-N

SMILES

COC(Cl)Cl

Synonyms

1,1-Dichlorodimethyl Ether; 1,1-Dichloromethyl Methyl Ether; Chloromyl; Dichloromethoxymethane; Dichloromethyl Methyl Ether; Methoxydichloromethane; Methyl α,α-dichloromethyl Ether; NSC 91480; α,α-Dichloromethyl Methyl Ether

Canonical SMILES

COC(Cl)Cl

Organic Synthesis:

  • Formylation: DMMME acts as a versatile formylating agent, introducing a formyl group (CHO) to aromatic compounds. This reaction is crucial in the synthesis of various organic molecules, including pharmaceuticals, dyes, and pesticides [].
  • Chlorination: DMMME functions as a chlorinating agent for carboxylic acids, enabling the introduction of a chlorine atom (Cl) into the molecule. This application is valuable in the synthesis of chlorinated organic compounds with specific properties [].
  • Alkenone synthesis: DMMME reacts with borinic esters to form alkenones, which are unsaturated ketones with various applications in organic chemistry and material science [].

Analytical Chemistry:

  • Methylating agent: DMMME can be used as a methylating agent in analytical chemistry, introducing a methyl group (CH3) to specific molecules. This modification can be beneficial for analyzing the structure and properties of the modified molecule [].

Other Research Applications:

  • DMMME has been explored in various other research areas, including its potential as a:
    • Fumigant: Due to its insecticidal properties, DMMME has been investigated for its potential use as a fumigant in agricultural settings [].
    • Antimicrobial agent: Some studies have explored the potential antimicrobial activity of DMMME against specific bacteria and fungi [].

Dichloromethyl methyl ether is an organic compound with the chemical formula C3H6Cl2O\text{C}_3\text{H}_6\text{Cl}_2\text{O}. It appears as a colorless liquid with a sweet odor and is classified as a chloromethyl ether. This compound is notable for its reactivity, particularly in electrophilic aromatic substitution reactions, making it a valuable reagent in organic synthesis. Its structure consists of a methoxy group attached to a dichloromethyl group, which contributes to its unique chemical properties.

, including:

  • Formylation Reactions: It acts as a formylating agent, enabling the conversion of aromatic compounds into aldehydes under mild conditions. For example, using silver trifluoromethanesulfonate as a catalyst allows for formylation at low temperatures without affecting other functional groups .
  • Friedel-Crafts Reactions: This compound can react under Friedel-Crafts conditions with aromatic compounds, followed by hydrolysis, to yield corresponding aromatic aldehydes .
  • Deoxygenative Chlorination: It has been reported to facilitate highly efficient deoxygenative chlorination of aldehydes and alcohols when combined with titanium tetrachloride .

Dichloromethyl methyl ether can be synthesized through several methods:

  • From Methyl Formate: A typical method involves reacting methyl formate with a mixture of phosphorus pentachloride and phosphorus oxychloride .
  • Chlorination of Chlorodimethyl Ether: Another synthesis route includes the chlorination of chlorodimethyl ether, which yields dichloromethyl methyl ether as a product.
  • Direct Reaction with Aromatic Compounds: As mentioned earlier, it can also be synthesized through reactions involving aromatic compounds under specific conditions.

Dichloromethyl methyl ether has several applications in organic synthesis:

  • Synthesis of Aldehydes: It is primarily used for the formylation of activated and non-activated arenes, which is crucial in producing various aldehyde derivatives.
  • Chemical Research: The compound serves as a reagent in research settings for exploring new synthetic pathways and reaction mechanisms.
  • Potential Pharmaceutical

Interaction studies involving dichloromethyl methyl ether focus on its behavior in electrophilic addition reactions and its reactivity with various nucleophiles. The compound's reactivity profile indicates that it can participate in diverse chemical transformations, making it an interesting subject for further research in synthetic chemistry .

Dichloromethyl methyl ether shares similarities with several other chlorinated ethers and related compounds. Here’s a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Dichloromethyl methyl etherC₃H₆Cl₂OEffective formylating agent; reacts under mild conditions
Chloromethyl methyl etherC₃H₈ClOLess reactive; primarily used for chlorination reactions
Trichloromethyl methyl etherC₃H₅Cl₃OMore reactive due to additional chlorine; used in different synthetic pathways
DichloroacetoneC₄H₈Cl₂OUsed in organic synthesis but less versatile than dichloromethyl methyl ether

Dichloromethyl methyl ether stands out due to its specific ability to facilitate formylation reactions efficiently while maintaining mild reaction conditions, which is not commonly achieved with other similar compounds.

Zinc(II) salts (e.g., ZnBr₂, ZnCl₂) accelerate the exchange reaction between acetals (e.g., dimethoxymethane) and acid chlorides (e.g., acetyl chloride) by stabilizing the transition state. The reaction proceeds through a Lewis acid-catalyzed pathway, where zinc coordinates to the acetal oxygen, polarizing the C–O bond for nucleophilic attack by the halide ion.

Key Steps:

  • Acetal Activation: Zinc(II) chelates the acetal oxygen, increasing electrophilicity of the central carbon.
  • Halide Exchange: The activated acetal reacts with an acid chloride (e.g., CH₃COCl), releasing methyl acetate and generating Cl₂CHOMe.

Optimization and Scope

Catalyst loadings as low as 0.01 mol% ZnBr₂ achieve near-quantitative yields (Table 1). The method tolerates diverse acetals, including alkyl and aryl derivatives, though symmetric acetals (e.g., (RO)₂CH₂) perform best.

EntryAcetalHalide SourceCatalystTime (h)Yield (%)
1(MeO)₂CH₂AcClZnBr₂195
2(EtO)₂CH₂AcClZnBr₂488
3(PhO)₂CH₂AcClZnBr₂3072

Adapted from catalytic efficiency studies.

In Situ HCl Generation via Acid Chloride-Methanol Reaction Systems

An alternative route employs HCl generated in situ from acid chlorides and methanol, eliminating the need for external HCl gas.

Reaction System Design

Methylal (dimethoxymethane) reacts with HCl, generated by the reaction of methanol with acid chlorides (e.g., acetyl chloride), under anhydrous conditions. Zinc chloride (ZnCl₂) catalyzes the chlorination step, promoting C–O bond cleavage and Cl incorporation.

Reaction Pathway:

  • HCl Generation: CH₃OH + CH₃COCl → CH₃COOCH₃ + HCl
  • Chlorination: (MeO)₂CH₂ + HCl → Cl₂CHOMe + MeOH

Advantages and Limitations

This method avoids hazardous HCl gas handling but requires strict anhydrous conditions to prevent side reactions. Yields exceed 80% for optimized systems, though scalability is limited by methanol’s volatility.

Gas-Phase Chlorination of Chlorodimethyl Ether: Mechanistic Considerations

Vapor-phase chlorination of chlorodimethyl ether (ClCH₂OCH₃) provides a scalable industrial route.

Process Overview

Chlorodimethyl ether vapors react with Cl₂ gas in a multi-step reactor under UV light initiation. The reaction is exothermic, requiring precise temperature control (80–120°C) to minimize byproducts like formaldehyde.

Key Parameters:

  • Molar Ratio: 2:1 (ether:Cl₂) to suppress radical chain termination.
  • Catalyst: None required; light initiates radical chain propagation.

Radical Mechanism

  • Initiation: UV light cleaves Cl₂ → 2Cl·
  • Propagation:
    • Cl· + ClCH₂OCH₃ → Cl₂CH·OCH₃ + Cl·
    • Cl· + Cl₂ → Cl₂CHOCH₃ + Cl·
  • Termination: Radical recombination forms Cl₂CHOMe.

Phosgene-Mediated Synthesis from Methyl Formate: Industrial Scalability

Phosgene-based methods remain dominant for large-scale production, leveraging methyl formate as a precursor.

Reaction Chemistry

Methyl formate (HCOOCH₃) reacts with phosgene (COCl₂) or oxalyl chloride (ClCO)₂CO in the presence of PCl₅ to yield Cl₂CHOMe. The reaction proceeds via electrophilic acylation, followed by chlorination.

Industrial Protocol:

  • Formylation: HCOOCH₃ + (ClCO)₂ → HCOOCH₂COCl
  • Chlorination: HCOOCH₂COCl + PCl₅ → Cl₂CHOMe + POC₅ + CO₂↑

Catalytic Enhancements

PCl₅ acts as both a catalyst and chlorinating agent, enabling high yields (>90%) under reflux conditions. Alternative reagents like diphosgene or triphosgene reduce phosgene exposure but require higher temperatures.

ParameterPhosgene RouteDiphosgene Route
Temperature40–60°C80–100°C
CatalystPCl₅None
Yield>90%85–88%

Comparison of phosgene-based methods.

Substrate Scope and Regiochemical Control

Mesitylene, phenols, and naphthols are prime substrates due to their elevated electron density. For example, 6-methylnaphthalen-2-ol undergoes formylation at the peri position relative to the methyl group, yielding 6-methyl-1-formylnaphthalen-2-ol [3]. Regioselectivity is governed by steric and electronic factors: bulky substituents favor para substitution, while hydroxyl groups direct formylation to ortho positions [1]. The acidic workup (HCl) hydrolyzes intermediate chloromethyl adducts to aldehydes, completing the transformation [1].

Mechanistic Nuances

The reaction proceeds via a Friedel-Crafts-type mechanism:

  • TiCl₄ coordinates to dichloromethyl methyl ether, inducing polarization and chloride departure.
  • A chloromethyl cation forms, attacking the aromatic ring.
  • Subsequent hydrolysis releases HCl and yields the aldehyde [1] [3].

This method avoids the limitations of the Reimer-Tiemann reaction, which is restricted to phenolic substrates [1].

Dichloromethyl Methyl Ether as a Chlorinating Agent in Acid Chloride Formation

Dichloromethyl methyl ether serves as a chlorinating agent in converting carboxylic acids to acid chlorides, though this application is less common than traditional methods using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) [4] [8].

Reaction Conditions and Limitations

The ether’s chlorination capability arises from its ability to transfer Cl⁻ ions under acidic conditions. For instance, methyl formate reacts with phosphorus pentachloride to yield dichloromethyl methyl ether, highlighting its role as both a product and reagent in chlorination sequences [4]. However, its utility in direct acid chloride synthesis is limited compared to SOCl₂, which produces gaseous byproducts (SO₂, HCl) that drive the reaction to completion [8].

Comparative Analysis

Chlorinating AgentByproductsTypical Yield
Dichloromethyl methyl etherHCl, CH₃ClModerate (60–75%)
Thionyl chlorideSO₂, HCl (gaseous)High (85–95%)
PCl₅POCl₃, HClHigh (80–90%)

While dichloromethyl methyl ether is not the reagent of choice for large-scale acid chloride production, it finds niche use in substrates sensitive to SOCl₂’s harsh conditions [4].

Methoxymethylation Strategies for Polymer Precursor Synthesis

Dichloromethyl methyl ether’s methoxymethyl (-OCH₂Cl) group enables its use in introducing methoxymethyl protecting groups, though direct literature examples are sparse. The ether’s bifunctional nature allows it to act as both an electrophile (via Cl⁻ departure) and a methylene bridge donor.

Cross-Coupling Reactions with Organotrifluoroborates: Ether Bond Construction

While no direct examples of dichloromethyl methyl ether participating in cross-coupling with organotrifluoroborates (RBF₃K) exist in the provided literature, its structural analogy to other ethers suggests potential utility.

Hypothetical Mechanism

  • Transmetallation: RBF₃K transfers the organic group to a palladium catalyst.
  • Oxidative Addition: Dichloromethyl methyl ether undergoes Pd insertion into the C-Cl bond.
  • Reductive Elimination: Coupling of the organopalladium intermediate with the methoxymethyl group forms a new C-O bond.

This pathway mirrors Suzuki-Miyaura couplings but remains speculative without experimental validation.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 207 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.58%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302+H332 (74.4%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (98.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.03%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (98.07%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (76.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

4885-02-3

Wikipedia

Dichloromethyl methyl ether

General Manufacturing Information

Methane, dichloromethoxy-: INACTIVE

Dates

Last modified: 08-15-2023

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